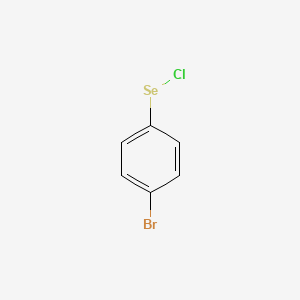
2-Oxazolidinone, 3-(1-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-(1-oxobutyl)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant antibacterial properties. Oxazolidinones have gained attention due to their effectiveness against multidrug-resistant Gram-positive bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidinone, 3-(1-oxobutyl)- typically involves the formation of the 1,3-oxazolidin-2-one ring. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, resulting in 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .
Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, providing 3-aryl-2-oxazolidinones in good yields . This method is efficient and versatile, allowing for the production of oxazolidinones on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxazolidinone, 3-(1-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine compounds, trimethylsilyl azide, and palladium catalysts . The conditions for these reactions typically involve specific solvents and temperatures to ensure high yields and purity of the products.
Major Products Formed: The major products formed from these reactions include 4,5-disubstituted oxazolidin-2-ones and 3-aryl-2-oxazolidinones . These products are valuable intermediates in the synthesis of various pharmaceuticals and other biologically active compounds.
Applications De Recherche Scientifique
2-Oxazolidinone, 3-(1-oxobutyl)- has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinones are known for their antibacterial activity, making them valuable in the treatment of infections caused by multidrug-resistant Gram-positive bacteria . Additionally, these compounds are used in the development of new antibiotics and other therapeutic agents .
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-(1-oxobutyl)- involves the inhibition of bacterial protein synthesis. This compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction . This unique mechanism makes oxazolidinones effective against bacteria that have developed resistance to other antibiotics.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Oxazolidinone, 3-(1-oxobutyl)- include linezolid, tedizolid, and cycloserine . These compounds share the oxazolidinone core structure and exhibit similar antibacterial properties.
Uniqueness: What sets 2-Oxazolidinone, 3-(1-oxobutyl)- apart from other similar compounds is its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in the field of antibacterial agents.
Propriétés
Numéro CAS |
60420-28-2 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-butanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO3/c1-2-3-6(9)8-4-5-11-7(8)10/h2-5H2,1H3 |
Clé InChI |
OCGBHRRSRUWGIM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


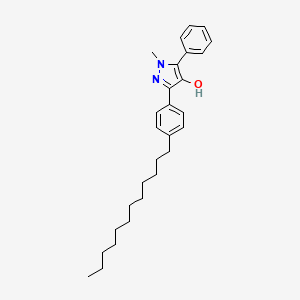

![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)

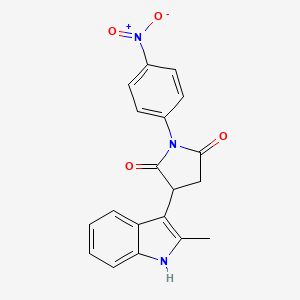
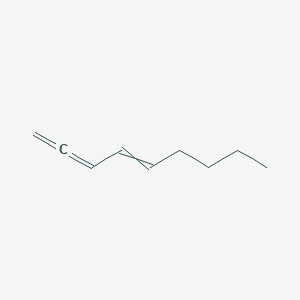
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)
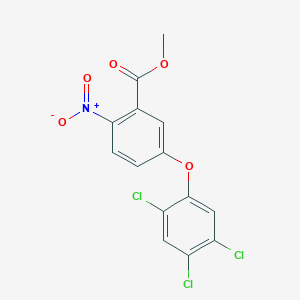

![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)
![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)
